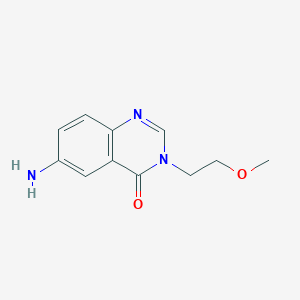
6-amino-3-(2-methoxyethyl)quinazolin-4(3H)-one
Overview
Description
6-Amino-3-(2-methoxyethyl)quinazolin-4(3H)-one is a chemical compound with the molecular formula C11H13N3O2 and a molecular weight of 219.24 g/mol .
Physical And Chemical Properties Analysis
The physical and chemical properties of 6-Amino-3-(2-methoxyethyl)quinazolin-4(3H)-one, such as its melting point, boiling point, and density, are not provided in the search results .Scientific Research Applications
Medicinal Chemistry Insights
Quinazoline derivatives, including 6-amino-3-(2-methoxyethyl)quinazolin-4(3H)-one, have garnered attention in medicinal chemistry due to their significant biological activities. These compounds are part of a broader class of fused heterocycles found in over 200 naturally occurring alkaloids. Their structural stability and versatility make them attractive scaffolds for the development of new medicinal agents. Researchers have synthesized novel quinazolinones by introducing various bioactive moieties, leading to compounds with potential antibacterial activities against pathogens like Staphylococcus aureus and Escherichia coli (Tiwary et al., 2016).
Anticancer Potential
The anticancer activity of quinazoline derivatives is a prominent area of research. These compounds exhibit various biological activities, including the inhibition of key pathways involved in cancer progression. For example, quinazoline derivatives have shown efficacy against colorectal cancer by modulating the expression of genes and proteins crucial for cancer cell growth and survival. This suggests the potential of quinazoline nucleus exploitation for developing new anti-colorectal cancer agents with favorable pharmacokinetic profiles (Moorthy et al., 2023).
Synthesis and Application in Optoelectronics
Beyond their biological activities, quinazoline derivatives have also found applications in optoelectronics. Research into the synthesis and application of quinazoline and pyrimidine derivatives for electronic devices has expanded, highlighting their potential in luminescent elements, photoelectric conversion elements, and image sensors. These studies underline the importance of incorporating quinazoline and pyrimidine fragments into π-extended conjugated systems for creating novel optoelectronic materials, demonstrating their versatility beyond pharmaceutical uses (Lipunova et al., 2018).
Chemical Synthesis and Environmental Considerations
The eco-friendly and atom-efficient synthesis of quinazolines is an ongoing focus in chemical research, reflecting the importance of sustainable practices in medicinal chemistry. Recent advancements have emphasized mild and multi-component synthetic strategies, enabling the exploration of quinazolines' properties and applications in a more environmentally conscious manner. This approach ensures the development of novel quinazolines while considering the environmental impact, demonstrating the field's evolution toward greener chemistry (Faisal & Saeed, 2021).
Safety And Hazards
The safety information for 6-Amino-3-(2-methoxyethyl)quinazolin-4(3H)-one includes several precautionary statements. For example, it is advised to obtain special instructions before use, not to handle until all safety precautions have been read and understood, and to keep away from heat/sparks/open flames/hot surfaces .
properties
IUPAC Name |
6-amino-3-(2-methoxyethyl)quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-16-5-4-14-7-13-10-3-2-8(12)6-9(10)11(14)15/h2-3,6-7H,4-5,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORJBQAGRMLHCCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=NC2=C(C1=O)C=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-amino-3-(2-methoxyethyl)quinazolin-4(3H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[benzyl(ethyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide](/img/structure/B1438661.png)


![5-(Thiophen-3-yl)-10,13-dioxa-4,6-diazatricyclo[7.4.0.0^{3,7}]trideca-1(9),2,4,7-tetraene](/img/structure/B1438668.png)

![6-[(Difluoromethyl)sulfanyl]pyridin-3-amine](/img/structure/B1438671.png)
![N-[1-(1-benzofuran-2-yl)ethyl]-2-chloropropanamide](/img/structure/B1438672.png)
![2-[(2-Bromoethyl)sulfanyl]-2-methylpropane](/img/structure/B1438674.png)
![1-[3-(propan-2-yl)phenyl]-5-propyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1438675.png)
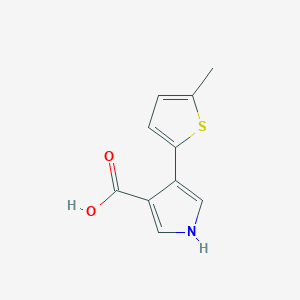
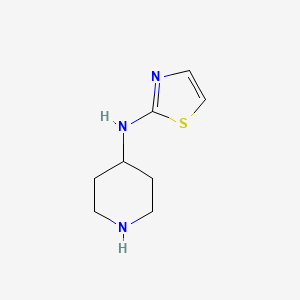
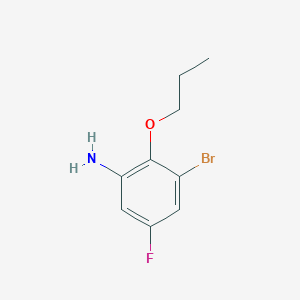
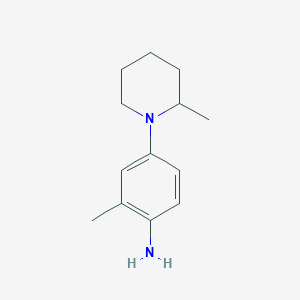
![6-[(Sec-butylamino)carbonyl]-3-cyclohexene-1-carboxylic acid](/img/structure/B1438683.png)